2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide
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Overview
Description
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide is a chemical compound with the molecular formula C11H12F3NO2·HBr. It is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a phenol moiety.
Scientific Research Applications
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide typically involves the reaction of 2-morpholin-3-yl-5-(trifluoromethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:
Starting Materials: 2-Morpholin-3-yl-5-(trifluoromethyl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrobromide salt in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the morpholine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted phenol derivatives.
Mechanism of Action
The mechanism of action of 2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-3-yl-5-(trifluoromethyl)phenol: The parent compound without the hydrobromide salt.
2-Morpholin-3-yl-5-(trifluoromethyl)aniline: Similar structure with an aniline group instead of a phenol group.
2-Morpholin-3-yl-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar structures .
Properties
IUPAC Name |
2-morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.BrH/c12-11(13,14)7-1-2-8(10(16)5-7)9-6-17-4-3-15-9;/h1-2,5,9,15-16H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDWXQWQLVKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2)C(F)(F)F)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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